The methods of application or experimental procedures would depend on the specific drug being synthesized. Generally, this would involve combining the “2-Methyl-6-(trifluoromethyl)nicotinic acid” with other reagents under controlled conditions to produce the desired drug. The exact procedures, as well as any relevant technical details or parameters, would be determined by the chemists conducting the synthesis based on the specific requirements of the drug .
The results or outcomes obtained would also depend on the specific drug being synthesized. In general, the goal of using “2-Methyl-6-(trifluoromethyl)nicotinic acid” as a pharmaceutical intermediate would be to produce a drug that is effective at treating a particular medical condition.
The exact applications can vary widely depending on the specific context and the other compounds involved. The methods of application or experimental procedures would depend on the specific drug being synthesized. Generally, this would involve combining the “2-Methyl-6-(trifluoromethyl)nicotinic acid” with other reagents under controlled conditions to produce the desired drug .
2-Methyl-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C₈H₆F₃NO₂. It features a pyridine ring substituted at the 2-position with a methyl group and at the 6-position with a trifluoromethyl group. This compound is characterized by its pale yellow to brownish color and has a slightly soluble nature in water, with solubility reported at approximately 4.7 g/L at 25°C . It is primarily utilized as a pharmaceutical intermediate, indicating its relevance in the synthesis of various medicinal compounds .
The chemical reactivity of 2-methyl-6-(trifluoromethyl)nicotinic acid is influenced by its functional groups. Key reactions may include:
Research indicates that 2-methyl-6-(trifluoromethyl)nicotinic acid exhibits various biological activities, primarily due to its structural similarity to nicotinic acid. It has been studied for potential effects on:
Several methods have been developed for synthesizing 2-methyl-6-(trifluoromethyl)nicotinic acid:
The primary applications of 2-methyl-6-(trifluoromethyl)nicotinic acid include:
Interaction studies have focused on how 2-methyl-6-(trifluoromethyl)nicotinic acid engages with biological systems:
Several compounds bear structural similarities to 2-methyl-6-(trifluoromethyl)nicotinic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Nicotinic Acid | C₆H₅NO₂ | Basic pyridine structure | Precursor to various alkaloids |
| 3-Methylpyridine | C₇H₉N | Methyl group at the 3-position | Used as a solvent and reagent |
| 2-Methyl-5-(trifluoromethyl)nicotinic Acid | C₈H₆F₃NO₂ | Trifluoromethyl at the 5-position | Different biological activity profile |
2-Methyl-6-(trifluoromethyl)nicotinic acid stands out due to its trifluoromethyl substitution, which enhances lipophilicity and alters pharmacological properties compared to its analogs. This distinction may contribute to its unique biological activities and applications in drug development.
2-Methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine derivative with the molecular formula C8H6F3NO2 and a molecular weight of 205.14 grams per mole [1] [2]. The compound is assigned the Chemical Abstracts Service registry number 261635-93-2 [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid [2] [4].
The molecular structure consists of a pyridine ring bearing three substituents: a methyl group at position 2, a carboxylic acid group at position 3, and a trifluoromethyl group at position 6 [2]. The Simplified Molecular Input Line Entry System representation is CC1=C(C=CC(=N1)C(F)(F)F)C(O)=O [2] [4]. The International Chemical Identifier Key is ODWJFUQRQUCRJZ-UHFFFAOYSA-N [2] [4].
| Property | Value |
|---|---|
| Molecular Formula | C8H6F3NO2 [1] [2] |
| Molecular Weight | 205.14 g/mol [2] [4] |
| Chemical Abstracts Service Number | 261635-93-2 [1] [3] |
| International Union of Pure and Applied Chemistry Name | 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid [2] [4] |
| Simplified Molecular Input Line Entry System | CC1=C(C=CC(=N1)C(F)(F)F)C(O)=O [2] [4] |
| International Chemical Identifier Key | ODWJFUQRQUCRJZ-UHFFFAOYSA-N [2] [4] |
| PubChem Compound Identifier | 2775683 [2] [4] |
The compound exists as a crystalline powder or crystals with a white to cream appearance [5]. The melting point ranges from 139 to 141 degrees Celsius [2] [3] [5]. Water solubility is limited, with the compound being only slightly soluble at 4.7 grams per liter at 25 degrees Celsius [2] [3].
2-Methyl-6-(trifluoromethyl)nicotinic acid belongs to the class of organic compounds known as pyridinecarboxylic acids [6] [7]. Pyridinecarboxylic acids are compounds containing a pyridine ring bearing a carboxylic acid group [6] [7]. More specifically, this compound is classified within the pyridinecarboxylic acids and derivatives subclass [6] [7].
The compound is structurally related to nicotinic acid, which is also known as niacin or vitamin B3 [6] [7]. Nicotinic acid is a derivative of pyridine with a carboxyl group at the 3-position [7]. The structural relationship places 2-methyl-6-(trifluoromethyl)nicotinic acid within the broader family of nicotinic acid derivatives that have been modified with additional substituents [8].
Pyridine derivatives represent an important class of heterocyclic compounds with significant pharmaceutical and industrial applications [8] [9]. The pyridine ring system is characterized by its electron-deficient aromatic nature, which makes it susceptible to nucleophilic attack at positions 2, 4, and 6 [8]. Important pyridine derivatives include niacin, nicotinamide, isonicotinoylhydrazine, nicotine, strychnine, and vitamin B6 [8].
| Compound Class | Description |
|---|---|
| Kingdom | Organic compounds [6] |
| Super Class | Organoheterocyclic compounds [6] |
| Class | Pyridines and derivatives [6] |
| Sub Class | Pyridinecarboxylic acids and derivatives [6] |
| Direct Parent | Pyridinecarboxylic acids [6] |
The presence of both methyl and trifluoromethyl substituents on the pyridine ring creates a unique electronic environment that distinguishes this compound from other nicotinic acid derivatives [10]. The electron-withdrawing nature of the trifluoromethyl group contrasts with the electron-donating properties of the methyl group, resulting in distinctive chemical and physical properties [10] [11].
The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry [11]. This group exerts its influence primarily through inductive electron withdrawal due to the high electronegativity of the fluorine atoms [11]. The carbon-fluorine bonds in the trifluoromethyl group are among the strongest single bonds to carbon, with bond dissociation energies of approximately 515 kilojoules per mole [10].
The electron-withdrawing effect of the trifluoromethyl substituent significantly influences the electronic properties of the pyridine ring [10] [11]. This effect leads to increased charge delocalization throughout the molecular framework and enhances the electrophilic character of adjacent cationic sites [11]. The strong electron-withdrawing properties result in decreased electron density at the pyridine nitrogen and affect the basicity of the compound [10].
| Electronic Property | Effect of Trifluoromethyl Group |
|---|---|
| Electron-withdrawing effect | Strong inductive withdrawal due to fluorine electronegativity [11] |
| Bond strength | Carbon-fluorine bonds among strongest to carbon (~515 kJ/mol) [10] |
| Charge delocalization | Increased throughout molecular framework [11] |
| Electrophilic character | Enhanced at cationic sites [11] |
| Dipole moment | Significant due to carbon-fluorine bond polarization [10] |
| Metabolic stability | Enhanced resistance to degradation [10] |
The trifluoromethyl group also affects the lipophilicity of the molecule, enhancing membrane permeability while maintaining metabolic stability [10]. The strong carbon-fluorine bonds provide resistance to metabolic degradation, making trifluoromethyl-containing compounds valuable in pharmaceutical applications [10]. The group creates a significant dipole moment due to the polarization of the carbon-fluorine bonds, which influences intermolecular interactions [10].
The electronic influence extends to neighboring functional groups, with the trifluoromethyl substituent decreasing the pKa of nearby acidic groups through inductive electron withdrawal [10]. This effect is particularly relevant for the carboxylic acid functionality in 2-methyl-6-(trifluoromethyl)nicotinic acid, where the electron-withdrawing trifluoromethyl group enhances the acidity of the carboxyl group [3].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2-methyl-6-(trifluoromethyl)nicotinic acid through analysis of proton, carbon-13, and fluorine-19 nuclei [12] . Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals for the methyl group and aromatic protons . The methyl group typically appears as a singlet at approximately 2.5 parts per million, while the aromatic protons on the pyridine ring appear in the region of 7 to 8 parts per million [12] .
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework [12] . The methyl carbon resonates at approximately 20 parts per million, while the aromatic carbons appear in the range of 120 to 160 parts per million [12] . The carboxylic acid carbon typically resonates between 165 and 170 parts per million . The trifluoromethyl carbon appears as a quartet due to coupling with the three fluorine atoms, typically in the range of 120 to 125 parts per million [12] .
| Nuclear Magnetic Resonance Nucleus | Chemical Shift Range | Multiplicity | Assignment |
|---|---|---|---|
| 1H (Methyl) | ~2.5 ppm [12] | Singlet | CH3 group |
| 1H (Aromatic) | 7-8 ppm [12] | Various | Pyridine ring protons |
| 13C (Methyl) | ~20 ppm [12] | Singlet | CH3 carbon |
| 13C (Aromatic) | 120-160 ppm [12] | Various | Pyridine ring carbons |
| 13C (Carboxyl) | 165-170 ppm | Singlet | COOH carbon |
| 13C (Trifluoromethyl) | 120-125 ppm [12] | Quartet | CF3 carbon |
| 19F | -60 to -70 ppm [12] | Singlet | CF3 fluorines |
Fluorine-19 Nuclear Magnetic Resonance spectroscopy is particularly valuable for confirming the presence and environment of the trifluoromethyl group [12]. The three fluorine atoms typically appear as a single resonance around -60 to -70 parts per million [12]. The chemical shift of the fluorine nuclei can be influenced by the electron-withdrawing effect of the pyridinium ring when the compound is protonated [12].
Infrared spectroscopy provides characteristic absorption bands that enable identification of functional groups within 2-methyl-6-(trifluoromethyl)nicotinic acid [14] [15] [16]. The carboxylic acid functionality exhibits distinct stretching vibrations, with the carbonyl stretch appearing around 1700 wavenumbers and the hydroxyl stretch occurring in the broad region of 3000 to 3500 wavenumbers [14] [15].
The trifluoromethyl group contributes strong absorption bands in the carbon-fluorine stretching region [17] [18]. These bands typically appear between 1100 and 1350 wavenumbers and are among the most intense features in the spectrum [17] [15] [18]. The pyridine ring system exhibits characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the aromatic region between 1400 and 1600 wavenumbers [14] [15] [16].
| Functional Group | Wavenumber Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| Carboxyl C=O | ~1700 [14] [15] | C=O stretching | Strong |
| Carboxyl O-H | 3000-3500 [14] [15] | O-H stretching | Broad, medium |
| Trifluoromethyl C-F | 1100-1350 [17] [15] [18] | C-F stretching | Very strong |
| Aromatic C=C/C=N | 1400-1600 [14] [15] [16] | Ring stretching | Medium to strong |
| Aromatic C-H | ~3060 [14] | C-H stretching | Medium |
The interaction between substituents and the pyridine ring can lead to shifts in the expected vibrational frequencies [16]. The electron-withdrawing trifluoromethyl group tends to increase the frequencies of adjacent carbon-carbon vibrations due to increased bond strength [17]. The coordination environment and substitution pattern of pyridine derivatives significantly influence the observed infrared spectrum [16].
Mass spectrometry of 2-methyl-6-(trifluoromethyl)nicotinic acid provides definitive molecular weight confirmation and fragmentation pattern information [17] [19] [20]. The molecular ion peak appears at mass-to-charge ratio 205, corresponding to the molecular weight of the compound [17]. High-resolution mass spectrometry can determine the elemental formula within 3 parts per million of the theoretical value [17].
Fragmentation patterns in electron ionization mass spectrometry are characteristic of trifluoromethyl-containing compounds [17] [18]. Common fragmentation pathways include loss of carbon dioxide from the carboxylic acid group, resulting in a fragment at mass-to-charge ratio 161 [17]. Loss of the trifluoromethyl group produces a fragment at mass-to-charge ratio 136 [17]. Additional fragmentation can involve loss of hydrogen fluoride, which is characteristic of compounds containing both trifluoromethyl groups and hydrogen atoms in adjacent positions [18].
| Fragment | Mass-to-Charge Ratio | Loss | Significance |
|---|---|---|---|
| Molecular ion | 205 [17] | None | Molecular weight confirmation |
| [M-CO2]+ | 161 [17] | 44 (CO2) | Carboxylic acid loss |
| [M-CF3]+ | 136 [17] | 69 (CF3) | Trifluoromethyl loss |
| [M-HF]+ | 185 | 20 (HF) | Hydrogen fluoride elimination [18] |
The presence of fluorine atoms can lead to characteristic isotope patterns that aid in structural confirmation [17]. Tandem mass spectrometry techniques can provide additional structural information by isolating specific fragment ions and subjecting them to further fragmentation [17] [19]. The fragmentation behavior of trifluoromethyl groups under electron ionization conditions typically involves radical processes, with the more highly substituted compounds showing increased fragmentation due to steric compression [18].
The following comprehensive analysis presents the physicochemical properties of 2-Methyl-6-(trifluoromethyl)nicotinic acid, organized according to the specified outline structure.
2-Methyl-6-(trifluoromethyl)nicotinic acid exists as a solid at room temperature [1] [2] [3]. The compound typically appears as crystals, powder, or crystalline powder [1] [2] [4], with variations in physical form depending on the preparation and crystallization conditions. The color ranges from white to cream, though some sources report a yellow to pale brown coloration [1] [5] [6]. This color variation may be attributed to purity levels, with higher purity samples exhibiting lighter coloration.
The compound's molecular formula is C₈H₆F₃NO₂ with a molecular weight of 205.13-205.14 g/mol [1] [5] [7]. The Chemical Abstracts Service number is 261635-93-2 [1] [5] [7], providing definitive identification for this specific trifluoromethyl-substituted nicotinic acid derivative.
The solubility characteristics of 2-Methyl-6-(trifluoromethyl)nicotinic acid demonstrate typical behavior for fluorinated pyridine carboxylic acids. Water solubility is limited at 4.7 g/L at 25°C, classifying the compound as slightly soluble in aqueous media [1] [8] [5]. This reduced water solubility compared to unsubstituted nicotinic acid results from the electron-withdrawing trifluoromethyl group and increased lipophilicity.
Based on solubility studies of nicotinic acid derivatives, the compound is expected to show enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide, where nicotinic acid derivatives typically exhibit their highest solubility [9]. Methanol and ethanol are expected to provide moderate solubility due to their polar protic nature [9]. Acetone and acetonitrile demonstrate limited solubility [10] [11], with acetonitrile showing slight solubility for similar trifluoromethyl-containing compounds.
| Solvent | Solubility | Notes |
|---|---|---|
| Water | 4.7 g/L at 25°C (slightly soluble) | Experimentally determined |
| Dimethyl sulfoxide | Soluble (expected) | Polar aprotic solvent - favorable for pyridine derivatives |
| Methanol | Slightly soluble (expected) | Polar protic solvent - moderate solubility expected |
| Ethanol | Soluble (expected) | Polar protic solvent - moderate solubility expected |
| Acetone | Slightly soluble (expected) | Polar aprotic solvent - moderate solubility expected |
| Acetonitrile | Slightly soluble | Polar aprotic solvent - limited solubility reported |
The melting point of 2-Methyl-6-(trifluoromethyl)nicotinic acid is reported as 139-141°C in the literature [1] [5] [2] [3], with some sources indicating a clear melt range of 143-153°C [2]. This relatively high melting point reflects the strong intermolecular interactions in the solid state, including hydrogen bonding between carboxylic acid groups and π-π stacking interactions between pyridine rings.
The compound demonstrates thermal stability under normal storage conditions at room temperature [5] [6]. Decomposition temperature data are not specifically reported for this compound, though thermal analysis studies of related nicotinic acid derivatives suggest decomposition occurs at temperatures significantly above the melting point [12]. The boiling point is calculated as 253.0±40.0°C at 760 Torr [5] [6] [13], indicating reasonable thermal stability for synthetic applications.
Storage recommendations specify maintaining the compound under an inert atmosphere at room temperature [5] [6] to prevent oxidation and moisture absorption. The compound remains stable under normal conditions when properly stored.
The acid-base properties of 2-Methyl-6-(trifluoromethyl)nicotinic acid are significantly influenced by the electron-withdrawing trifluoromethyl group. The predicted pKa value ranges from 2.51±0.25 [5] [6] to 3.422 [14], indicating stronger acidity compared to unsubstituted nicotinic acid (pKa ~4.8).
This enhanced acidity results from the inductive electron-withdrawing effect of the trifluoromethyl group, which stabilizes the conjugate base through delocalization of negative charge. The methyl group at position 2 provides a weak electron-donating effect, partially counteracting but not overcoming the strong electron-withdrawing influence of the trifluoromethyl substituent.
The compound functions as a moderately strong carboxylic acid in aqueous solution, with complete ionization occurring at physiological pH values. This acidity profile influences its solubility characteristics and chemical reactivity in various synthetic applications.
The lipophilicity of 2-Methyl-6-(trifluoromethyl)nicotinic acid is characterized by a calculated logP value of 2.10702 [15] to 2.30 [14], indicating moderate lipophilicity. This value reflects the balance between hydrophilic carboxylic acid functionality and lipophilic trifluoromethyl and methyl substituents.
The trifluoromethyl group contributes significantly to lipophilicity while simultaneously providing metabolic stability through strong carbon-fluorine bonds [16]. The topological polar surface area is 50.19 Ų [15], suggesting favorable membrane permeability characteristics for pharmaceutical applications.
Molecular descriptors relevant to lipophilicity include:
These parameters indicate optimal drug-like properties according to Lipinski's Rule of Five, with the compound exhibiting balanced hydrophilic-lipophilic characteristics suitable for biological applications.
While specific single-crystal X-ray diffraction data for 2-Methyl-6-(trifluoromethyl)nicotinic acid are not available in the literature, structural analysis of related compounds provides insight into expected crystal packing arrangements. Studies of similar trifluoromethyl-substituted nicotinic acid derivatives reveal monoclinic crystal systems with classical hydrogen bonding patterns [17] [18].
Expected crystallographic features include:
The molecular geometry features a pyridine ring with three substituents: a methyl group at position 2, a carboxylic acid group at position 3, and a trifluoromethyl group at position 6. The trifluoromethyl group adopts a tetrahedral geometry with C-F bond lengths of approximately 1.33 Å and F-C-F bond angles of 109.5°.
Intermolecular interactions in the crystal structure likely include:
The crystal packing is expected to maximize intermolecular hydrogen bonding while minimizing steric repulsion between bulky trifluoromethyl substituents. This arrangement contributes to the compound's thermal stability and solid-state properties.
Irritant